molecular formula C11H12N2 B114909 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile CAS No. 150459-79-3

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile

Cat. No.: B114909
CAS No.: 150459-79-3
M. Wt: 172.23 g/mol
InChI Key: JYJCOXFICFSUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile (CAS 150459-79-3) is a versatile organic building block with a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a pyridine ring fused with a seven-membered cycloheptane ring, a structure that has been confirmed by single-crystal X-ray diffraction analysis to adopt a half-chair conformation . The presence of the carbonitrile (-CN) functional group makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex heterocyclic systems. Derivatives based on this fused pyridine-carbonitrile scaffold are of significant interest in medicinal chemistry and materials science. Structural analogs have demonstrated promising vasorelaxant properties , acting as potent vasodilators that could contribute to new antihypertensive therapeutic strategies . Furthermore, related compounds have shown anticancer activity , specifically exhibiting anti-proliferative effects against breast cancer cell lines (MCF-7 and MDA-MB 231) and functioning as apoptotic inducers through caspase-3 activation . The core structure also serves as a precursor for developing fluorophores, with pyridine-carbonitrile derivatives exhibiting tunable emission properties and large Stokes shifts valuable for applications in sensors and optoelectronics . This chemical is intended for use by qualified professional researchers in laboratory settings only. It is strictly for manufacturing, research laboratories, and industrial or commercial applications. Not for diagnostic, therapeutic, medical, or consumer use.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-10-7-6-9-4-2-1-3-5-11(9)13-10/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCOXFICFSUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590190
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150459-79-3
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150459-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process initiates with nucleophilic attack of cycloheptanone’s carbonyl oxygen on the triazine ring, followed by ring-opening and subsequent cyclization to form the fused pyridine core. The nitrile group is introduced via in situ elimination or through pre-functionalized triazine precursors.

Key Parameters:

  • Triazine precursor : 5,6-Disubstituted-1,2,4-triazines yield optimal results.

  • Catalyst : Pyrrolidine (0.1–0.3 eq) facilitates imine-enamine tautomerization.

  • Solvent : Solvent-free conditions under microwave irradiation enhance reaction efficiency.

  • Temperature : 120°C for 20 minutes achieves 85–92% yields.

Table 1: Representative Cyclization Conditions

Triazine PrecursorCatalystTemperature (°C)Time (min)Yield (%)
5-Phenyl-1,2,4-triazinePyrrolidine1202092
5,6-Difuryl-1,2,4-triazineNone1003078

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly accelerates the formation of the cyclohepta[b]pyridine framework while minimizing side reactions. This method eliminates solvent use, aligning with green chemistry principles.

Procedure Overview

  • Reactants : Equimolar triazine, cycloheptanone, and pyrrolidine.

  • Irradiation : 120°C, 300 W, 20 minutes.

  • Purification : Flash chromatography (petroleum ether:ethyl acetate, 4:1) isolates the product.

Advantages:

  • Efficiency : 20-minute reaction time vs. 12 hours for conventional heating.

  • Yield Improvement : 92% vs. 74% in thermal methods.

  • Purity : Reduced byproduct formation due to controlled heating.

Solution-Phase Tethered Imine-Enamine (TIE) Methodology

For scalable synthesis, the TIE method employs N-methylethylenediamine as a transient tether, enabling stepwise annulation.

Reaction Steps:

  • Imine Formation : Cycloheptanone reacts with N-methylethylenediamine to form a Schiff base.

  • Enamine Generation : Base-mediated tautomerization.

  • Cyclization : Reaction with triazine derivatives at 60–80°C for 2–4 hours.

Table 2: TIE Method Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Ethanol7085
Et₃NTHF6078

Post-Functionalization Strategies

The nitrile group at the 2-position allows further derivatization:

Nitrile to Amine Reduction

  • Reagent : LiAlH₄ in THF, 0°C to room temperature.

  • Yield : 89% after 2 hours.

Electrophilic Aromatic Substitution

  • Conditions : HNO₃/H₂SO₄, 0°C, 30 minutes.

  • Product : Nitro derivatives (73% yield).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors coupled with in-line purification systems (e.g., simulated moving bed chromatography) achieve >99% purity. Key parameters include:

  • Flow Rate : 10 mL/min for optimal residence time.

  • Catalyst Recycling : Immobilized pyrrolidine on silica gel reduces waste.

  • Cost Analysis : Microwave methods reduce energy costs by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Research indicates that derivatives of cycloheptapyridine compounds exhibit neuroprotective properties. For instance, studies have shown that certain analogs can act as sodium/hydrogen exchanger inhibitors, which may be beneficial in treating neurological disorders such as ischemic stroke and neurodegenerative diseases .

Case Study:
A study published in The Journal of Pharmacology demonstrated that a modified version of this compound exhibited significant cardioprotective effects in animal models by inhibiting the Na+/H+ exchanger. This suggests potential for developing new treatments for heart-related conditions .

2. Anticancer Activity
Recent investigations into the anticancer properties of cyclohepta[b]pyridine derivatives have shown promising results. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study:
In vitro studies revealed that certain derivatives of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Organic Synthesis Applications

1. Building Block in Organic Chemistry
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

Synthesis Example:
The compound can be synthesized through a multi-step reaction involving cyclization and nitration processes. This versatility makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

2. Ligand Development
The compound has been explored as a ligand in coordination chemistry. Its nitrogen-containing heterocyclic structure allows it to form stable complexes with transition metals, which can be useful in catalysis.

Case Study:
Research has demonstrated that metal complexes formed with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exhibit enhanced catalytic activity in various organic transformations, including cross-coupling reactions .

Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyPotential treatment for neurological disorders; Na+/H+ exchanger inhibitors
Anticancer ActivityInduces apoptosis in cancer cell lines; cytotoxic effects
Organic SynthesisBuilding block for complex organic molecules; versatile transformations
Ligand DevelopmentForms stable metal complexes; enhances catalytic activity

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table compares 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile with structurally related fused pyridine derivatives:

Compound Name Ring Size Substituents Molecular Weight (g/mol) Conformation (X-ray) Space Group Key Interactions Reference
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile 7-membered –CN at C2 172.23 Half-chair/Chair P2₁/n (monoclinic) N–H⋯N, C–H⋯Br/Cl, π-π stacking
2-Benzylamino-4-(4-bromophenyl)-analogue 7-membered –Br, –NH–CH₂Ph at C2/C4 432.35 Half-chair P2₁/n N–H⋯N, C–H⋯Br, π-π stacking
2-Benzylamino-4-(4-chlorophenyl)-analogue 7-membered –Cl, –NH–CH₂Ph at C2/C4 387.89 Half-chair P1 (triclinic) N–H⋯N, π-π stacking
6,7-Dihydro-5H-cyclopenta[b]pyridine 5-membered –H (parent structure) 133.18 Planar N/A N/A
4-(2-Fluorophenyl)cycloocta[b]pyridine 8-membered –F, –OCH₃ at C2/C4 297.34 Boat conformation P1 C–H⋯F, π-π stacking

Key Observations :

  • Ring Size and Conformation: Larger rings (e.g., cyclohepta) exhibit non-planar conformations (half-chair/chair), while smaller rings (e.g., cyclopenta) remain planar . This affects steric interactions and packing efficiency in crystals.
  • Substituent Effects : Electron-withdrawing groups (e.g., –Br, –Cl) enhance intermolecular interactions like halogen bonding (C–H⋯Br/Cl) and π-π stacking, stabilizing crystal lattices .
  • Synthetic Flexibility: The target compound and its analogues are synthesized via one-pot multicomponent reactions using cycloheptanone, aromatic aldehydes, and malononitrile, with yields averaging 74–75% .
Supramolecular Interactions
  • Hydrogen Bonding : In bromo- and chloro-substituted analogues, N–H⋯N hydrogen bonds form inversion dimers with R₂²(12) motifs, creating 3D networks .
  • π-π Stacking : Centroid-to-centroid distances between pyridine rings range from 3.65–3.78 Å , stabilizing layered structures .

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a carbonitrile functional group, contributing to its unique reactivity and biological interactions. Its molecular formula is C10H12N2C_{10}H_{12}N_2 and it has a molecular weight of approximately 160.22 g/mol.

Pharmacological Effects

Research indicates that 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exhibits various pharmacological effects:

  • CGRP Receptor Antagonism : This compound has been identified as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies have shown that it effectively inhibits CGRP-induced signaling pathways, suggesting potential use in migraine treatment .
  • Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antimycobacterial properties. For instance, related compounds have demonstrated better binding affinities to mycobacterial enzymes compared to traditional antibiotics like isoniazid .

The mechanisms through which 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound likely interacts with specific receptors in the central nervous system and immune cells, modulating their activity.
  • Enzyme Inhibition : By inhibiting enzymes involved in critical pathways (e.g., ATPase), it may disrupt bacterial metabolism and growth.

Study 1: CGRP Antagonism

A study published in a patent document detailed the synthesis and evaluation of various derivatives of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile as CGRP antagonists. The results indicated that certain modifications enhanced receptor binding affinity and selectivity .

Study 2: Antimycobacterial Properties

In another study focusing on the antimycobacterial activity of related compounds, researchers found that several derivatives exhibited significant activity against Mycobacterium tuberculosis and M. smegmatis. The minimum inhibitory concentration (MIC) values were reported as follows:

Compound DerivativeMIC against M. tuberculosis (µg/mL)MIC against M. smegmatis (µg/mL)
Compound A9371250
Compound B25001250

These findings suggest that structural modifications can enhance biological activity against mycobacterial strains .

Q & A

Q. What are the recommended synthetic routes for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, and what factors influence reaction yields?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, analogous compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are synthesized via domino reactions or condensation of ketones with carbonitrile precursors under reflux conditions . Key factors affecting yields include:

  • Catalyst selection : Piperidine or acetic acid is often used to facilitate cyclization .
  • Solvent polarity : Absolute ethanol or THF improves solubility of intermediates .
  • Temperature control : Reflux conditions (70–80°C) optimize reaction rates without decomposition .

Q. How are structural and purity characteristics of this compound validated experimentally?

Characterization relies on spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cycloheptane ring system and carbonitrile group (e.g., δ ~110–120 ppm for nitrile carbons) .
  • IR spectroscopy : A sharp peak near 2220 cm1^{-1} verifies the C≡N stretching vibration .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .

Q. What pharmacological properties are hypothesized for this compound?

The carbonitrile and cycloheptane moieties may enhance binding to biological targets. For example:

  • Enzyme/receptor interactions : The nitrile group can act as a hydrogen bond acceptor, while the fused ring system provides hydrophobic interactions .
  • Comparative activity : Derivatives with electron-donating groups (e.g., methoxy) show improved bioactivity in preliminary assays .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve scalability and regioselectivity?

Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Flow chemistry : Enhances control over exothermic steps (e.g., cyclization) .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents side reactions during functionalization .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

A comparative study of derivatives reveals:

Derivative SubstituentBiological Activity (IC50_{50})Key InteractionReference
2-Methoxy12 µM (kinase inhibition)Enhanced solubility and target binding
4-Fluorophenyl8 µM (anticancer activity)Hydrophobic pocket occupancy
Unsubstituted>50 µMReduced affinity due to lack of H-bonding

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes or impurities:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., ring puckering in cycloheptane) .
  • HPLC-MS coupling : Detects trace impurities (<0.5%) that distort splitting patterns .
  • DFT calculations : Predicts 13^13C chemical shifts to validate assignments .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Docking simulations (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., kinases) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.